N,N'-Bis-Z-1-guanylpyrazole

Description

The exact mass of the compound N,N'-Bis-Z-1-guanylpyrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N,N'-Bis-Z-1-guanylpyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-Bis-Z-1-guanylpyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

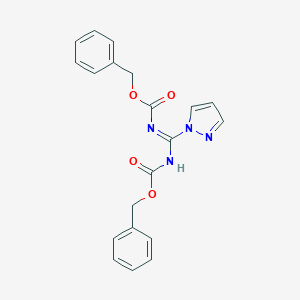

Structure

3D Structure

Properties

CAS No. |

152120-55-3 |

|---|---|

Molecular Formula |

C20H18N4O4 |

Molecular Weight |

378.4 g/mol |

IUPAC Name |

benzyl (NE)-N-[phenylmethoxycarbonylamino(pyrazol-1-yl)methylidene]carbamate |

InChI |

InChI=1S/C20H18N4O4/c25-19(27-14-16-8-3-1-4-9-16)22-18(24-13-7-12-21-24)23-20(26)28-15-17-10-5-2-6-11-17/h1-13H,14-15H2,(H,22,23,25,26) |

InChI Key |

NRBUVVTTYMTSKM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)NC(=NC(=O)OCC2=CC=CC=C2)N3C=CC=N3 |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N/C(=N\C(=O)OCC2=CC=CC=C2)/N3C=CC=N3 |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(=NC(=O)OCC2=CC=CC=C2)N3C=CC=N3 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

N,N'-Bis-Z-1-guanylpyrazole CAS 152120-55-3 properties

An In-depth Technical Guide to N,N'-Bis-Z-1-Guanylpyrazole: A Cornerstone Reagent for Guanidinylation

This guide provides an in-depth exploration of N,N'-Bis-Z-1-Guanylpyrazole (CAS 152120-55-3), a pivotal reagent in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple cataloging of properties to offer a comprehensive understanding of the reagent's synthesis, mechanism, and practical application, grounded in established chemical principles.

Introduction and Strategic Importance

N,N'-Bis-Z-1-Guanylpyrazole, also known as N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine, is a highly efficient and shelf-stable electrophilic reagent designed for the synthesis of protected guanidines.[1] The guanidinium group is a critical functional motif found in the amino acid arginine and is a key feature in numerous biologically active molecules, participating in crucial hydrogen bonding and salt-bridge interactions with physiological targets. The ability to install this group onto a wide range of amine-containing scaffolds in a controlled, protected manner is therefore of paramount importance in drug discovery and peptide science.

This reagent offers a strategic advantage due to the benzyloxycarbonyl (Z or Cbz) protecting groups. These are robust under a variety of reaction conditions but are readily removable via catalytic hydrogenolysis, a mild and orthogonal deprotection strategy that preserves many other sensitive functional groups. The pyrazole moiety serves as an excellent leaving group, ensuring a smooth and high-yielding transfer of the di-protected guanidinyl group.[2] Its utility extends to roles as a pharmaceutical intermediate and a peptide coupling reagent, underscoring its versatility.[2][3]

Physicochemical & Structural Properties

A thorough understanding of a reagent's physical properties is fundamental to its successful application in the laboratory. Key data for N,N'-Bis-Z-1-Guanylpyrazole are summarized below. The compound typically appears as a white to off-white or pale yellow crystalline powder.[4][5]

| Property | Value | Source(s) |

| CAS Number | 152120-55-3 | [6][7][8] |

| Molecular Formula | C₂₀H₁₈N₄O₄ | [4][6][7][8] |

| Molecular Weight | 378.38 g/mol | [6][7][8] |

| Melting Point | 87-96 °C | [4][5][6][7] |

| Appearance | White to almost white powder/crystal | [4][5] |

| Purity | ≥97% (Assay/HPLC) | [5][6][9] |

| Storage | Room Temperature, keep in a dark, dry, sealed place | [4] |

| IUPAC Name | benzyl (NE)-N-[phenylmethoxycarbonylamino(pyrazol-1-yl)methylidene]carbamate | [8] |

| InChI Key | NRBUVVTTYMTSKM-UHFFFAOYSA-N | [6][8] |

| SMILES | C1=CC=C(C=C1)COC(=O)N/C(=N\C(=O)OCC2=CC=CC=C2)/N3C=CC=N3 | [8] |

graph "molecule_structure" { layout=neato; node [shape=plaintext]; edge [style=bold];// Define nodes for atoms N1 [label="N", pos="0,0!"]; N2 [label="N", pos="0.8,-0.8!"]; C1 [label="C", pos="1.6,0!"]; C2 [label="C", pos="1.6,1.2!"]; C3 [label="C", pos="0.8,2.0!"]; N3 [label="N", pos="-1.2,0!"]; C4 [label="C", pos="-2.4,0!"]; N4 [label="N", pos="-3.6,0!"]; // Pyrazole ring N1 -- N2 [len=1.5]; N2 -- C1 [len=1.5]; C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- N1 [len=1.5]; // Guanidine core N1 -- N3 [len=1.5]; N3 -- C4 [len=1.5, style=double]; C4 -- N4 [len=1.5]; // Z-group 1 N3_H [label="H", pos="-1.2, -0.8!"]; N3 -- N3_H [style=solid, len=1.0]; C5 [label="C", pos="-1.2, 1.2!"]; O1 [label="O", pos="-0.4, 2.0!"]; O2 [label="O", pos="-2.0, 2.0!"]; CH2_1 [label="CH₂", pos="-2.8, 2.8!"]; Ph1 [label="Ph", shape=circle, style=solid, pos="-3.6, 3.6!"]; N3 -- C5 [len=1.5]; C5 -- O1 [len=1.5, style=double]; C5 -- O2 [len=1.5]; O2 -- CH2_1 [len=1.5]; CH2_1 -- Ph1 [len=1.5]; // Z-group 2 C6 [label="C", pos="-4.8,0!"]; O3 [label="O", pos="-5.6, 0.8!"]; O4 [label="O", pos="-5.6, -0.8!"]; CH2_2 [label="CH₂", pos="-6.4, -1.6!"]; Ph2 [label="Ph", shape=circle, style=solid, pos="-7.2, -2.4!"]; N4 -- C6 [len=1.5]; C6 -- O3 [len=1.5, style=double]; C6 -- O4 [len=1.5]; O4 -- CH2_2 [len=1.5]; CH2_2 -- Ph2 [len=1.5];

}

Caption: 2D Structure of N,N'-Bis-Z-1-Guanylpyrazole.

Synthesis and Quality Control

While commercially available from numerous suppliers, understanding the synthesis of the reagent is crucial for quality assessment.[4][10] The most logical and industrially relevant pathway involves the reaction of a simple pyrazole-derived precursor with two equivalents of the Z-group source, benzyl chloroformate.

The synthesis begins with 1H-pyrazole-1-carboxamidine, which can be prepared from the reaction of cyanamide with pyrazole. This precursor is then treated with at least two equivalents of benzyl chloroformate (Cbz-Cl) in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The base scavenges the HCl generated during the reaction, driving it to completion.

Caption: Proposed Synthetic Workflow for N,N'-Bis-Z-1-Guanylpyrazole.

Causality and Quality Control: The choice of an aprotic solvent is critical to prevent hydrolysis of the highly reactive benzyl chloroformate. The reaction is typically initiated at 0°C to control the initial exotherm before being allowed to warm to room temperature. Post-synthesis, rigorous purification via silica gel chromatography or recrystallization is essential. The final product's identity and purity must be validated using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and absence of starting materials.

-

HPLC: To determine purity, with high-quality batches typically exceeding 98%.[9]

-

Melting Point: A sharp melting range is indicative of high purity.[4][6]

-

Mass Spectrometry: To confirm the correct molecular weight.

Mechanism of Action: The Pyrazole Advantage

The efficacy of N,N'-Bis-Z-1-Guanylpyrazole as a guanylating agent stems from the electronic properties of its core structure. The central carbon atom is rendered highly electrophilic by the two adjacent electron-withdrawing Z-protected nitrogen atoms. More importantly, the 1H-pyrazole attached to this carbon is an excellent leaving group. Pyrazole is aromatic and its conjugate acid has a pKa of ~2.5, making it a stable anion upon departure.

The reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack: The primary or secondary amine (the substrate) acts as a nucleophile, attacking the electrophilic carbon of the reagent.

-

Elimination: A tetrahedral intermediate is formed, which then collapses, eliminating the stable pyrazole anion to form the new C-N bond, resulting in the desired N,N',N''-trisubstituted guanidine product.

Caption: Mechanism of Guanidinylation using N,N'-Bis-Z-1-Guanylpyrazole.

This efficient activation and leaving group strategy ensures high conversion rates under mild conditions, typically at room temperature, without the need for additional coupling agents.

Experimental Protocol: Guanidinylation of a Primary Amine

This protocol provides a self-validating, step-by-step methodology for a typical guanidinylation reaction. The causality behind each step is explained to ensure robust and reproducible outcomes.

Objective: To synthesize a di-Cbz-protected guanidine from a generic primary amine.

Materials:

-

N,N'-Bis-Z-1-Guanylpyrazole (1.05 eq.)

-

Substrate amine (1.0 eq.)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Protocol Workflow:

Caption: Step-by-step workflow for a typical guanidinylation experiment.

Detailed Steps & Rationale:

-

Preparation: In a clean, dry flask under an inert atmosphere (e.g., N₂ or Ar), dissolve the amine substrate (1.0 eq) in anhydrous THF. The use of anhydrous solvent is crucial to prevent side reactions.

-

Reagent Addition: Add N,N'-Bis-Z-1-Guanylpyrazole (1.05 eq) to the solution. A slight excess of the guanylating reagent ensures complete consumption of the potentially more valuable amine substrate.

-

Reaction: Stir the resulting mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the amine spot. Reaction times can vary from a few hours to overnight depending on the amine's reactivity.

-

Workup: Once the reaction is complete, concentrate the mixture in vacuo. Redissolve the residue in a water-immiscible organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove any acidic impurities and the pyrazole byproduct) and then brine (to remove bulk water). This aqueous wash is a critical purification step.

-

Drying and Purification: Dry the separated organic layer over an anhydrous drying agent like Na₂SO₄, filter, and concentrate to yield the crude product. This crude material is then purified by flash column chromatography on silica gel to afford the pure, protected guanidine.

Safety and Handling

N,N'-Bis-Z-1-Guanylpyrazole is an irritant. Adherence to standard laboratory safety protocols is mandatory.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

-

Signal Word: Warning.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[6] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.

-

Storage: The reagent should be stored in a tightly sealed container in a cool, dry, and dark place to maintain its stability and reactivity over time.[4]

Conclusion

N,N'-Bis-Z-1-Guanylpyrazole stands as a robust and highly effective reagent for the synthesis of Z-protected guanidines. Its stability, mild reaction conditions, and the strategic utility of the Z-protecting groups make it an indispensable tool in medicinal chemistry, peptide synthesis, and the broader field of organic synthesis. By understanding its underlying mechanism and employing validated protocols, researchers can confidently and efficiently incorporate the critical guanidinium moiety into complex molecular architectures, accelerating the pace of innovation and discovery.

References

- Current time information in Singapore. (n.d.). Google.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Understanding the Synthesis and Applications of N,N'-Bis-Z-1-Guanylpyrazole (CAS 152120-55-3).

- Sigma-Aldrich. (n.d.). N,N′-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine.

- Thermo Fisher Scientific. (n.d.). N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine, 98+%.

- ChemicalBook. (n.d.). N,N'-BIS-Z-1-GUANYLPYRAZOLE (CAS 152120-55-3) Product Description.

- Sigma-Aldrich. (n.d.). N,N'-Bis-Z-1-Guanylpyrazole | 152120-55-3.

- BuyersGuideChem. (n.d.). N,N'-bis-Z-1-guanylpyrazole suppliers and producers.

- Thermo Fisher Scientific. (n.d.). N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine, 98+%.

- Sigma-Aldrich. (n.d.). N,N′-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine.

- PubChem. (n.d.). N,N'-Bis-Z-1-guanylpyrazole.

- ChemBK. (2024, April 10). N,N'-DI-Z-1H-PYRAZOLE-1-CARBAMIDINE - Introduction.

- Pharmaffiliates. (n.d.). N,N'-Bis-Z-1-Guanylpyrazole | 152120-55-3.

- Thermo Fisher Scientific. (n.d.). CAS RN | 152120-55-3.

- Chem-Impex. (n.d.). Pyrazol(Z)2.

- Chem-Impex. (n.d.). N,N'--Di-Boc-1H-pyrazole-1-carboxamidine.

- TCI Chemicals. (n.d.). N,N'-Bis(carbobenzoxy)-1H-pyrazole-1-carboxamidine.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. nbinno.com [nbinno.com]

- 3. Cas Landing [thermofisher.com]

- 4. 152120-55-3 CAS MSDS (N,N'-BIS-Z-1-GUANYLPYRAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. N,N -Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine 97 152120-55-3 [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. N,N'-Bis-Z-1-guanylpyrazole | C20H18N4O4 | CID 6371643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. H54092.06 [thermofisher.com]

- 10. buyersguidechem.com [buyersguidechem.com]

N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine structure

Technical Monograph: -Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine[1]

Executive Summary

Bis-Cbz-1-guanylpyrazoleIts core utility lies in the introduction of a protected guanidine moiety in a single step. The benzyloxycarbonyl (Cbz/Z) protecting groups serve a dual purpose: they enhance the electrophilicity of the amidine center and facilitate easy purification of the intermediate before the final deprotection, typically achieved via catalytic hydrogenolysis.

Structural Anatomy & Physicochemical Profile[2]

The reagent consists of a central guanidine-like carbon flanked by a pyrazole leaving group and two carbamate-protected nitrogens. The electron-withdrawing nature of the Cbz groups and the pyrazole ring creates a highly electrophilic center susceptible to nucleophilic attack by amines.

Physicochemical Data Table

| Property | Specification |

| IUPAC Name | Benzyl |

| CAS Number | 152120-55-3 |

| Molecular Formula | |

| Molecular Weight | 378.38 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 87–91 °C |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Insoluble in Water |

| Stability | Stable at room temperature; store cool and dry.[1] Moisture sensitive.[2] |

| Reactivity Class | Electrophilic Guanylating Agent |

Mechanistic Principles of Guanylation

The reaction follows an addition-elimination mechanism . The driving force is the varying basicity of the nitrogen species and the leaving group ability of the pyrazole.

-

Nucleophilic Attack: The amine substrate (nucleophile) attacks the central carbon of the carboxamidine. The electrophilicity of this carbon is heightened by the electron-withdrawing Cbz groups.

-

Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

-

Elimination: The pyrazole moiety, being a weak base (

of conjugate acid

Mechanism Visualization

Caption: The addition-elimination pathway converting an amine to a protected guanidine, releasing pyrazole.

Operational Protocol: Guanylation of Amines

This protocol describes the conversion of a primary amine to a bis-Cbz-protected guanidine.

Reagents & Equipment[3][4][6][7][8]

-

Substrate: Primary or secondary amine (1.0 equiv).

-

Reagent:

-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine (1.0 – 1.2 equiv). -

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous preferred).

-

Base (Optional): Triethylamine (

) or Diisopropylethylamine (DIPEA). Required only if the amine is supplied as a salt (e.g., HCl salt).

Step-by-Step Methodology

-

Preparation:

-

Dissolve the amine (1.0 mmol) in DCM (5 mL).

-

Self-Validation Check: If the amine is a salt, add 1.1 equiv of

and stir for 10 minutes to liberate the free base. Ensure the solution is clear before proceeding.

-

-

Addition:

-

Add

-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine (1.05 mmol, 397 mg) to the stirring solution. -

The reaction is typically performed at room temperature (20–25 °C).

-

-

Reaction Monitoring:

-

Stir the mixture for 4–16 hours.

-

Monitor via TLC (typically Hexane:EtOAc).[3] The reagent usually has a higher

than the guanidine product. -

Endpoint: Disappearance of the starting amine.

-

-

Workup & Purification:

-

Concentrate the solvent under reduced pressure.[2]

-

Purification: Flash column chromatography on silica gel.

-

Eluent: Gradient of Hexane/EtOAc (e.g., 9:1 to 7:3).

-

Note: The byproduct (pyrazole) is polar and often elutes separately or can be washed away with aqueous extraction if the product is highly lipophilic.

-

-

Deprotection Strategies

The Cbz groups are orthogonal to acid-labile groups (like Boc) and base-labile groups (like Fmoc), making this reagent ideal for complex syntheses.

Method A: Catalytic Hydrogenolysis (Standard)

This is the most common method, yielding the free guanidine and toluene/CO2 as byproducts.

-

Dissolution: Dissolve the Bis-Cbz-guanidine in Methanol (MeOH) or Ethanol (EtOH).

-

Catalyst: Add 10% Pd/C (10-20% by weight of substrate).

-

Hydrogenation: Stir under

atmosphere (balloon pressure is usually sufficient) for 2–12 hours. -

Filtration: Filter through a celite pad to remove the catalyst.

-

Isolation: Evaporate solvent to obtain the free guanidine.

Method B: Strong Acid (Specialized)

While Cbz is generally stable to mild acid (TFA), it can be removed by strong acids like HBr/Acetic acid or HF, though this is rarely preferred over hydrogenolysis due to harshness.

Experimental Workflow Diagram

Caption: Operational workflow from amine starting material to free guanidine.

Comparative Analysis of Guanylating Agents

Why choose the Bis-Cbz-pyrazole reagent over others?

| Reagent | Reactivity | Byproducts | Purification | Key Advantage |

| Bis-Cbz-Pyrazole | High | Pyrazole (Solid/Soluble) | Easy (Chromatography) | Mild conditions, protected product. |

| Moderate | Methyl Mercaptan (Gas, Toxic) | Difficult (Odor) | Cheap, good for simple substrates. | |

| Cyanamide | Low | None (Atom efficient) | Difficult (Polymerization) | Atom economy. |

| 1H-Pyrazole-1-carboxamidine HCl | High | Pyrazole | Moderate (Salt removal) | Water soluble, good for aqueous rxns. |

| Triflyl Guanidine | Very High | Triflamide | Easy | Reacts with sterically hindered amines. |

Expert Insight: The Bis-Cbz reagent is particularly superior when the guanidine product must be carried through subsequent synthetic steps (e.g., peptide coupling) where a free guanidine would interfere.

References

-

Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993).[3] Urethane protected derivatives of 1-guanylpyrazole for the mild and efficient preparation of guanidines.[3] Tetrahedron Letters, 34(21), 3389-3392.

-

Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine.[4] Synthesis, 2004(10), 1655-1663.

-

Sigma-Aldrich. (n.d.). Product Specification: N,N′-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine.[1]

-

PubChem. (n.d.).[1] Compound Summary: N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine.[1] [1]

Sources

- 1. N,N'-Bis-Z-1-guanylpyrazole | C20H18N4O4 | CID 6371643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgsyn.org [orgsyn.org]

- 3. N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine | 152120-54-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine [organic-chemistry.org]

Whitepaper: Solubility Dynamics and Application Protocols for Bis-Cbz-Pyrazole Carboxamidine in Organic Solvents

Executive Summary

In the landscape of modern peptide synthesis and medicinal chemistry, the conversion of primary and secondary amines into protected guanidines is a critical transformation. N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine (commonly known as Bis-Cbz-pyrazole carboxamidine or Pyrazole(Z)2, CAS 152120-55-3)[1] stands as a premier electrophilic guanidinylation reagent. As a Senior Application Scientist, I approach the utilization of this reagent not merely as a synthetic step, but as a thermodynamic system where solvent selection dictates reaction kinetics, yield, and purification efficiency. This whitepaper provides an in-depth mechanistic analysis of its solubility profile and establishes a self-validating protocol for its application.

Physicochemical Profiling & Structural Causality

To master the application of Bis-Cbz-pyrazole carboxamidine, one must first deconstruct its molecular architecture. The core features a highly reactive pyrazole leaving group attached to a carboxamidine center, which is sterically and electronically shielded by two benzyloxycarbonyl (Cbz/Z) protecting groups.

Causality of Solubility: The dual Cbz groups fundamentally alter the molecule's solvation thermodynamics. Unlike unprotected guanidinylation reagents that require highly polar or aqueous media, the aromatic benzyl rings of the Cbz groups engage in robust

Table 1: Quantitative Physicochemical Properties

| Property | Value | Clinical / Synthetic Relevance |

| CAS Number | 152120-55-3[1] | Unique identifier for procurement and regulatory tracking. |

| Molecular Weight | 378.39 g/mol [3] | High mass dictates precise stoichiometric weighing during synthesis. |

| Melting Point | 90-96 °C[4] | Solid at room temperature; ensures high stability and easy handling. |

| Density (Predicted) | 1.25±0.1 g/cm³[4] | Relevant for phase separation dynamics during liquid-liquid extraction. |

Comprehensive Solubility Matrix

The following matrix summarizes the solubility of Bis-Cbz-pyrazole carboxamidine across various solvent classes, providing the causality behind each interaction.

Table 2: Organic Solvent Solubility Profile

| Solvent System | Solubility Level | Causality & Practical Application |

| N,N-Dimethylformamide (DMF) | Highly Soluble | High dielectric constant disrupts intermolecular crystal lattice forces. Standard choice for Solid-Phase Peptide Synthesis (SPPS)[2]. |

| Dichloromethane (DCM) | Highly Soluble | Favorable dipole-induced dipole interactions with the Cbz benzyl rings. Ideal for solution-phase chemistry due to easy evaporation. |

| Ethanol (EtOH) | Soluble | Protic solvation stabilizes the reagent; utilized in specific solution-phase catalytic or activation reactions[2]. |

| Ethyl Acetate (EtOAc) | Soluble | Moderate polarity makes it an excellent solvent for post-reaction liquid-liquid extraction workflows. |

| Hexanes / Heptane | Insoluble | Complete lack of polarizability. Serves as a strategic anti-solvent to force precipitation of the reagent or protected product. |

| Water ( | Insoluble | High polarity aggressively rejects the lipophilic Cbz groups. Enables aqueous workup to wash away polar byproducts (e.g., cleaved pyrazole). |

Self-Validating Protocol: Solution-Phase Guanidinylation

A robust scientific protocol must be a self-validating system —meaning the physical state of the reaction at each step inherently confirms the success of the preceding step. The following methodology converts a primary amine to a Cbz-protected guanidine using Bis-Cbz-pyrazole carboxamidine.

Step 1: Substrate Solvation (Validation of Compatibility)

-

Action: Dissolve 1.0 mmol of the primary amine substrate in 5.0 mL of anhydrous DCM.

-

Causality & Validation: DCM is chosen for its excellent solvation of both the amine and the highly lipophilic Cbz-reagent. A completely clear solution validates that the substrate is fully solvated and ready for homogeneous reaction.

Step 2: Base Activation

-

Action: Add 2.5 mmol of N,N-Diisopropylethylamine (DIPEA) to the solution.

-

Causality: The base acts as a thermodynamic sink for protons, ensuring the amine remains in its unprotonated, highly nucleophilic state.

Step 3: Electrophile Introduction

-

Action: Add 1.05 mmol (397 mg) of Bis-Cbz-pyrazole carboxamidine[4] in one portion.

-

Causality: A slight 5% molar excess ensures the complete consumption of the starting amine without creating a downstream purification burden.

Step 4: Reaction Maturation & In-Process Control

-

Action: Stir the mixture at

under an inert nitrogen atmosphere for 4 to 16 hours. -

Validation: Monitor via Thin-Layer Chromatography (TLC). The disappearance of the amine spot (ninhydrin positive) and the emergence of a higher

UV-active spot validates successful nucleophilic addition and pyrazole elimination.

Step 5: Intrinsic Purification (Aqueous Quench)

-

Action: Dilute with 10 mL DCM. Wash sequentially with 10% aqueous citric acid (

mL) and saturated aqueous -

Causality & Validation: This is a self-purifying step. The highly lipophilic Cbz-protected guanidine remains trapped in the DCM layer. The acidic wash protonates and removes unreacted starting amine and DIPEA, while the basic wash removes the cleaved 1H-pyrazole byproduct (which is water-soluble).

Step 6: Anti-Solvent Isolation

-

Action: Dry the organic layer over anhydrous

, concentrate in vacuo, and triturate the resulting oil with cold hexanes. -

Validation: Because the product is insoluble in non-polar aliphatic hydrocarbons, the addition of hexanes forces the pure Cbz-protected guanidine to crash out as a crystalline solid, validating the completion of the workflow.

Visualizing the Workflow & Solvent Logic

Solvent-dependent application pathways for Bis-Cbz-pyrazole carboxamidine in chemical synthesis.

References

-

[1] N,N'-DI-Z-1H-PYRAZOLE-1-CARBAMIDINE. ChemBK. Available at:[Link]

-

[2] N,N'-DI-Z-1H-PYRAZOLE-1-CARBAMIDINE Properties & Uses. ChemBK. Available at:[Link]

Sources

N,N'-Bis-Z-1-guanylpyrazole molecular weight and formula

Advanced Reagents for Guanidinylation in Drug Discovery

Executive Summary

N,N'-Bis-Z-1-guanylpyrazole (CAS: 152120-55-3) is a specialized electrophilic reagent used primarily to convert primary and secondary amines into protected guanidines. In the landscape of medicinal chemistry, the guanidine moiety is critical for forming high-affinity ionic interactions with protein targets (e.g., arginine mimetics).

Unlike traditional reagents such as S-methylisothioureas, which often require harsh conditions and release volatile mercaptans, N,N'-Bis-Z-1-guanylpyrazole operates under mild conditions with pyrazole as a non-toxic, easily removable leaving group. The "Bis-Z" (Benzyloxycarbonyl) protection offers orthogonality to Boc/Fmoc strategies, making it indispensable for complex peptide synthesis and late-stage drug functionalization.

Chemical Identity & Physical Properties[1][2][3][4][5]

The following data constitutes the definitive identification parameters for the reagent.

| Property | Specification |

| Common Name | N,N'-Bis-Z-1-guanylpyrazole |

| IUPAC Name | Benzyl N-[({(benzyloxy)carbonyl}amino)(1H-pyrazol-1-yl)methyl]carbamate |

| Synonyms | |

| CAS Number | 152120-55-3 |

| Molecular Formula | |

| Molecular Weight | 378.38 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 87 – 91 °C |

| Solubility | Soluble in DCM, THF, DMF, Ethyl Acetate; Insoluble in Water |

| Purity Standard | Typically ≥ 98% (HPLC) |

Mechanistic Insight: The Guanylation Cascade

To use this reagent effectively, one must understand the electronic push-pull mechanism. The pyrazole ring acts as an electron-withdrawing leaving group, activating the central amidine carbon. Simultaneously, the two Cbz (Z) groups stabilize the resulting guanidine through conjugation, preventing side reactions like polymerization.

Reaction Pathway Diagram

Figure 1: Mechanistic pathway of amine guanidinylation.[1] The pyrazole acts as a superior leaving group compared to thiols or alcohols, driven by the formation of the stable guanidine resonance structure.

Experimental Protocols

Standard Guanidinylation Procedure

This protocol is optimized for converting primary amines (e.g., lysine side chains, ornithine) into Bis-Z protected guanidines.

Reagents:

-

Substrate: Primary Amine (1.0 equiv)

-

Reagent: N,N'-Bis-Z-1-guanylpyrazole (1.0 – 1.1 equiv)

-

Base: Triethylamine (

) or DIPEA (1.0 – 2.0 equiv) -

Solvent: Dichloromethane (DCM) or Acetonitrile (

)

Workflow:

-

Dissolution: Dissolve the amine substrate in anhydrous DCM (0.1 M concentration).

-

Addition: Add

followed by N,N'-Bis-Z-1-guanylpyrazole. The reaction is typically heterogeneous initially but may clear as it proceeds. -

Incubation: Stir at room temperature (20–25 °C) for 4 to 12 hours.

-

Expert Note: Monitor reaction progress via TLC (SiO2, EtOAc/Hexanes). The reagent usually has a higher

than the polar amine.

-

-

Workup:

-

Dilute the reaction mixture with EtOAc.

-

Wash with 5% Citric Acid (to remove excess amine/base) and Brine.

-

Dry over

, filter, and concentrate.

-

-

Purification: Flash column chromatography. The byproduct (pyrazole) is polar and often elutes separately or can be removed by aqueous washing if the product is lipophilic.

Deprotection (Removal of Z-Groups)

The "Z" (Cbz) groups are removed via catalytic hydrogenation, yielding the free guanidine.

Workflow:

-

Dissolve the Bis-Z-guanidine in MeOH or EtOH.

-

Add Pd/C catalyst (10% wt loading).

-

Stir under

atmosphere (balloon pressure) for 2–6 hours. -

Filter through Celite to remove catalyst.

-

Concentrate to obtain the free guanidinium salt.

Synthesis of the Reagent

While commercially available, the reagent can be synthesized in-house if supply chain issues arise.

Pathway:

1H-Pyrazole-1-carboxamidine hydrochloride

Figure 2: Synthetic route for the preparation of N,N'-Bis-Z-1-guanylpyrazole.

Troubleshooting & Optimization (Expert Insights)

| Issue | Probable Cause | Corrective Action |

| Low Yield | Steric hindrance on amine. | Switch solvent to DMF and heat to 40–50 °C. Increase reaction time to 24h. |

| Incomplete Conversion | Reagent hydrolysis. | Ensure solvents are anhydrous. The reagent is moisture-sensitive over long periods. |

| Purification Difficulty | Pyrazole co-elution. | Wash the organic layer with 1M HCl during workup (if product is acid-stable) to protonate and remove pyrazole into the aqueous phase. |

References

-

Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). Urethane protected derivatives of 1-guanylpyrazole for the mild and efficient preparation of guanidines. Tetrahedron Letters, 34(21), 3389-3392. Link

-

Drake, B., Patek, M., & Lebl, M. (1994). A Convenient Preparation of Monosubstituted N,N'-di(Boc)-Protected Guanidines. Synthesis, 1994(06), 579-582. Link

-

Sigma-Aldrich. (n.d.). Product Specification: N,N′-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine. Retrieved October 24, 2025. Link

-

PubChem. (n.d.). Compound Summary: N,N'-Bis-Z-1-guanylpyrazole (CID 5861998).[2] National Library of Medicine. Link

Sources

Introduction: The Dual Nature of a Versatile Reagent

An In-depth Technical Guide on the Stability of N,N'-Bis-Z-1-guanylpyrazole in Solution

For Researchers, Scientists, and Drug Development Professionals

N,N'-Bis-Z-1-guanylpyrazole, also known as N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine, is a cornerstone reagent in synthetic chemistry, prized for its role in the efficient synthesis of guanidine derivatives.[1] The "Z" or "Cbz" refers to the benzyloxycarbonyl protecting groups. Its utility lies in the strategic activation of the guanidinyl moiety by the pyrazole ring, which functions as an excellent leaving group. This inherent reactivity, however, necessitates a thorough understanding of its stability. For researchers in drug development and organic synthesis, comprehending the factors that govern the stability of N,N'-Bis-Z-1-guanylpyrazole in solution is paramount for ensuring reaction reproducibility, optimizing yields, and maintaining the integrity of stock solutions.

This technical guide provides a comprehensive analysis of the stability of N,N'-Bis-Z-1-guanylpyrazole, drawing upon fundamental chemical principles and data from analogous structures. We will explore the key factors influencing its degradation, propose potential degradation pathways, and offer detailed protocols for its stability assessment.

Predicted Physicochemical Properties

A foundational understanding of a molecule's properties can provide insights into its behavior in solution.

| Property | Value | Source |

| Molecular Formula | C20H18N4O4 | [1] |

| Molecular Weight | 378.39 g/mol | [2] |

| Appearance | White powder | [3] |

| Melting Point | 84 - 90 °C | [3] |

| Storage | 2-8°C Refrigerator | [2] |

Key Factors Influencing the Stability of N,N'-Bis-Z-1-guanylpyrazole in Solution

The stability of N,N'-Bis-Z-1-guanylpyrazole is not absolute and is influenced by a confluence of environmental factors.

pH

The pH of the solution is one of the most critical factors governing the stability of this reagent. The N-acyl pyrazole linkage is susceptible to cleavage under both acidic and basic conditions.[4][5]

-

Acidic Conditions: In an acidic medium, the nitrogen atoms of the pyrazole ring and the carboxamidine group can be protonated. This can facilitate the nucleophilic attack of water or other nucleophiles present in the solution, leading to the cleavage of the N-pyrazole bond.

-

Basic Conditions: Under basic conditions, the molecule is susceptible to hydrolysis. Hydroxide ions can act as nucleophiles, attacking the electrophilic carbon of the carboxamidine group, which results in the departure of the pyrazole anion, a relatively stable leaving group. This is analogous to the hydrolysis of pyrazole esters, which are known to degrade rapidly at higher pH.[6][7]

Temperature

While pyrazole rings are generally thermally stable, the overall stability of N,N'-Bis-Z-1-guanylpyrazole can be compromised at elevated temperatures.[8] Thermal energy can accelerate the rate of hydrolytic degradation. For some substituted pyrazoles, such as certain nitro-derivatives, thermal decomposition can be a significant issue.[9][10][11] While N,N'-Bis-Z-1-guanylpyrazole does not possess such highly energetic groups, it is best practice to avoid prolonged exposure to high temperatures to minimize the risk of degradation.

Solvent Effects

The choice of solvent can significantly impact the stability of N,N'-Bis-Z-1-guanylpyrazole. Solvents do more than just dissolve the compound; they can influence reaction rates by stabilizing or destabilizing reactants and transition states.[12][13]

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can participate in hydrolysis reactions and can facilitate proton transfer, potentially accelerating degradation.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): While generally considered better choices for storage, these solvents are not entirely inert. The stability in these solvents should be experimentally verified, especially for long-term storage.

-

Non-polar Aprotic Solvents (e.g., THF, dichloromethane): These are often used as reaction solvents for guanidinylation reactions with this reagent, suggesting a reasonable degree of short-term stability.

Oxidative and Photolytic Stability

Exposure to oxidizing agents and light can be detrimental to the stability of many organic molecules.[14]

-

Oxidation: The pyrazole ring and the benzyloxycarbonyl groups could be susceptible to oxidation. It is advisable to store solutions of N,N'-Bis-Z-1-guanylpyrazole under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[7]

-

Photodegradation: Aromatic systems can be sensitive to UV light. To prevent photolytic degradation, solutions should be stored in amber vials or protected from light.[7]

Postulated Degradation Pathway

The primary degradation pathway for N,N'-Bis-Z-1-guanylpyrazole in the presence of a nucleophile (such as water) is likely the cleavage of the bond between the pyrazole ring and the carboxamidine carbon. This is the same reactivity that makes it an effective guanidinylating agent.

Caption: Postulated hydrolytic degradation pathway of N,N'-Bis-Z-1-guanylpyrazole.

Recommended Storage Conditions

To ensure the long-term stability and efficacy of N,N'-Bis-Z-1-guanylpyrazole, the following storage conditions are recommended:

-

Solid Form: Store in a tightly sealed container at 2-8°C, protected from light and moisture.[2][7] Storing under an inert atmosphere is also advisable.

-

In Solution: Prepare solutions fresh whenever possible. If short-term storage is necessary, use a dry, aprotic solvent and store at low temperatures (-20°C), protected from light. The stability in any given solvent system should be experimentally verified for the intended duration of storage.

Experimental Protocols for Stability Assessment

A robust understanding of a compound's stability profile is built upon empirical data. The following protocols provide a framework for conducting comprehensive stability studies.

Forced Degradation Studies

Forced degradation, or stress testing, is designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[15] This is crucial for developing stability-indicating analytical methods.

Caption: Workflow for forced degradation and stability studies.

Detailed Protocol:

-

Stock Solution Preparation: Prepare a stock solution of N,N'-Bis-Z-1-guanylpyrazole in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C for a specified time (e.g., 24 hours).

-

Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C for a specified time.

-

Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂. Keep at room temperature for a specified time.

-

Thermal Degradation: Dilute the stock solution with the storage solvent and heat at a specified temperature (e.g., 80°C).

-

Photodegradation: Expose the solution to light according to ICH Q1B guidelines.

-

-

Sample Analysis: At various time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Stability-Indicating HPLC Method Development

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation.[16]

Typical Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Detection Wavelength | Determined by UV-Vis scan (e.g., 230-270 nm) |

| Column Temperature | 30-40°C |

Method Development Workflow:

-

Wavelength Selection: Perform a UV-Vis scan of N,N'-Bis-Z-1-guanylpyrazole in the mobile phase to determine the wavelength of maximum absorbance.

-

Initial Mobile Phase Screening: Start with a simple isocratic mobile phase (e.g., 50:50 Acetonitrile:Water) and assess the retention time and peak shape.

-

Gradient Optimization: Develop a gradient elution method to ensure the separation of the parent peak from any degradation products identified in the forced degradation studies.

-

Method Validation: Validate the final method according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[16]

Data Presentation: Summarizing Stability Data

A clear and concise presentation of stability data is essential. The following table provides a template for summarizing the results of forced degradation studies.

Table: Summary of Forced Degradation Studies for N,N'-Bis-Z-1-guanylpyrazole

| Stress Condition | Duration | % Assay of Parent | % Degradation | No. of Degradants | Remarks |

| 0.1 M HCl (60°C) | 24 h | ||||

| 0.1 M NaOH (60°C) | 24 h | ||||

| 3% H₂O₂ (RT) | 24 h | ||||

| Thermal (80°C) | 24 h | ||||

| Photolytic | (ICH Q1B) |

Conclusion

N,N'-Bis-Z-1-guanylpyrazole is a highly effective guanidinylating reagent, a property derived from its inherent reactivity. This reactivity also defines its stability profile. By understanding the influence of pH, temperature, solvent, and light, researchers can handle and store this valuable compound to maximize its efficacy and ensure the reliability of their synthetic endeavors. The protocols outlined in this guide provide a robust framework for the systematic evaluation of its stability, empowering scientists to use this reagent with confidence and precision.

References

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (2011). Bioorganic & Medicinal Chemistry Letters, 21(21), 6443-6448. Retrieved from [Link]

-

PubChem. (n.d.). N,N'-Bis-Z-1-guanylpyrazole. Retrieved from [Link]

-

MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

-

ChemBK. (2024). N,N'-DI-Z-1H-PYRAZOLE-1-CARBAMIDINE. Retrieved from [Link]

-

N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. (2019). Journal of the American Chemical Society, 141(17), 7034-7043. Retrieved from [Link]

-

ResearchGate. (2026). Thermal Decomposition of Nitropyrazoles. Retrieved from [Link]

-

PubMed. (2011). Solvent effect on absorption and fluorescence spectra of three biologically active carboxamides (C1, C2 and C3). Estimation of ground and excited state dipole moment from solvatochromic method using solvent polarity parameters. Retrieved from [Link]

-

ChemRxiv. (2020). Synthesis and Characterization of New Formylpyrazolones and Schiff bases. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility and Thermodynamic Analysis of Famotidine Polymorphs in Pure Solvents. Retrieved from [Link]

-

ACS Publications. (2022). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Retrieved from [Link]

-

Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. (2023). ACS Omega, 8(21), 18635-18642. Retrieved from [Link]

-

THE PCCA BLOG. (2022). Factors That Affect the Stability of Compounded Medications. Retrieved from [Link]

-

PubMed. (2019). N-Acyl Pyrazoles: Effective and Tunable Inhibitors of Serine Hydrolases. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). N,N'-Bis-Z-1-Guanylpyrazole. Retrieved from [Link]

-

N,N-bis (1H-pyrazol-1-yl) derivatives : Synthesis, Liquid-liquid extraction of metals and electronic DFT calculations. (2016). Journal of Materials and Environmental Science, 7(8), 2796-2805. Retrieved from [Link]

-

ResearchGate. (2023). The crystal structure of bis(1H-pyrazole-carboxamidine-κN,N′)bis(nitrato-κO)-copper(II), C8H12CuN10O6. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis and Characterization of New Formylpyrazolones and Schiff bases. Retrieved from [Link]

-

ResearchGate. (2025). Direct Electrophilic Acylation of N-Substituted Pyrazoles by Anhydrides of Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (2018). Features of thermal decomposition of N-substituted tetrazoles. Retrieved from [Link]

-

Solvation-Enhanced Salt Bridges. (2015). Journal of the American Chemical Society, 137(4), 1436-1444. Retrieved from [Link]

-

PubMed. (1981). Identification of decomposition products and mechanism of degradation of 4-prenyl-1,2-diphenyl-3,5-pyrazolidine-dione in an aqueous solution. Retrieved from [Link]

-

ResearchGate. (2016). Solvent effects in organic chemistry-recent Developments. Retrieved from [Link]

-

MDPI. (2021). Inhibition Molecular Mechanism of the Novel Fungicidal N-(Naphthalen-1-yl) phenazine-1-carboxamide against Rhizoctonia solani. Retrieved from [Link]

-

A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2016). Mini-Reviews in Organic Chemistry, 13(5), 346-359. Retrieved from [Link]

-

MDPI. (2025). Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity. Retrieved from [Link]

-

Identification of Crizotinib Major Degradation Products Obtained Under Stress Conditions by RP-UHPLC-HRMS. (2021). Croatica Chemica Acta, 94(1), 17-24. Retrieved from [Link]

-

DTIC. (1977). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. Retrieved from [Link]

-

MDPI. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]

-

Synthesis and Characterization of Novel Mono- and Bis-Guanyl Hydrazones as Potent and Selective ASIC1 Inhibitors Able to. (2021). Journal of Medicinal Chemistry, 64(12), 8340-8357. Retrieved from [Link]

Sources

- 1. N,N'-Bis-Z-1-guanylpyrazole | C20H18N4O4 | CID 6371643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chemimpex.com [chemimpex.com]

- 4. N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Acyl pyrazoles: Effective and tunable inhibitors of serine hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. ajgreenchem.com [ajgreenchem.com]

- 13. researchgate.net [researchgate.net]

- 14. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]

- 15. hrcak.srce.hr [hrcak.srce.hr]

- 16. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to Pyrazole-Based Guanylation: A Comparative Analysis of Bis-Boc and Bis-Z-1-Guanylpyrazole

Abstract

The introduction of the guanidinium group is a cornerstone transformation in medicinal chemistry and peptide science, imparting unique physicochemical and biological properties to target molecules. Pyrazole-based carboxamidines have emerged as highly efficient reagents for this purpose, offering mild reaction conditions and predictable reactivity.[1] This guide provides an in-depth technical comparison of two prominent N,N'-diprotected 1H-pyrazole-1-carboxamidine reagents: N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine (Bis-Boc-1-guanylpyrazole) and N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine (Bis-Z-1-guanylpyrazole). We will dissect their structural differences, mechanistic nuances, and the strategic implications of choosing one reagent over the other in complex synthetic campaigns. This document is intended for drug development professionals, organic chemists, and peptide scientists seeking to optimize their guanylation strategies.

The Strategic Importance of Guanylation & Pyrazole-Based Reagents

The guanidine functional group, with its strong basicity (pKa ≈ 13.5), is typically protonated under physiological conditions. This positive charge enables it to form strong electrostatic and hydrogen bond interactions with biological targets like carbonates, phosphates, and acidic amino acid residues in proteins.[2] Consequently, guanidine-containing compounds are prevalent in pharmaceuticals, exhibiting a wide array of biological activities including anti-inflammatory, anti-cancer, and anti-histamine effects.[2][3]

Classical methods for synthesizing guanidines often suffer from harsh conditions, the use of toxic reagents, or low yields.[4] The development of pyrazole-based guanylating agents represented a significant advancement. The parent compound, 1H-pyrazole-1-carboxamidine hydrochloride, is an effective reagent for guanylating sterically unhindered primary and secondary amines.[1][5]

The key innovation leading to Bis-Boc and Bis-Z variants was the introduction of two electron-withdrawing protecting groups (Boc or Z) onto the terminal nitrogens. This strategic modification significantly increases the electrophilicity of the central amidino carbon, rendering the reagents far more reactive.[1] This enhanced reactivity allows for the efficient guanylation of even weakly nucleophilic amines, such as anilines, which fail to react with the unprotected parent reagent.[1] The pyrazole moiety serves as an excellent leaving group, facilitating a smooth and often high-yielding transfer of the protected guanidinyl group.

Structural and Physicochemical Profile of the Reagents

The fundamental difference between the two reagents lies in their N-protecting groups: the tert-butoxycarbonyl (Boc) group for Bis-Boc-1-guanylpyrazole and the benzyloxycarbonyl (Z or Cbz) group for Bis-Z-1-guanylpyrazole. This single structural change has profound consequences for their application in synthesis.

Caption: Chemical structures of Bis-Boc and Bis-Z-1-guanylpyrazole.

Data Summary: Physicochemical Properties

The table below summarizes the key properties of each reagent, providing a quick reference for laboratory use.

| Property | N,N'-Bis-Boc-1-guanylpyrazole | N,N'-Bis-Z-1-guanylpyrazole |

| CAS Number | 152120-54-2[6] | 152120-55-3[7][8] |

| Molecular Formula | C₁₄H₂₂N₄O₄[6] | C₂₀H₁₈N₄O₄[9][10] |

| Molecular Weight | 310.35 g/mol [6] | 378.39 g/mol [9][10] |

| Appearance | Cream-to-white crystalline solid[2] | Solid |

| Melting Point | 86-90 °C[11] | 90-96 °C[9] |

| Protecting Group | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Z or Cbz) |

| Deprotection Method | Acidolysis (e.g., TFA, HCl)[12] | Hydrogenolysis (e.g., H₂, Pd/C) |

| Key Feature | Stable, highly reactive reagent suitable for acid-labile deprotection strategies.[3] | Highly reactive reagent compatible with substrates sensitive to strong acids.[7] |

The Core Directive: Mechanism and Choice of Protecting Group

The selection between Bis-Boc and Bis-Z is dictated entirely by the overall synthetic strategy, specifically the orthogonality of protecting groups required for the target molecule.

General Mechanism of Guanylation

The reaction proceeds via a nucleophilic attack of the amine substrate on the electrophilic carbon of the pyrazole-1-carboxamidine. The pyrazole anion is an excellent leaving group, driving the reaction forward to yield the N,N'-diprotected guanidine product.

Caption: Generalized mechanism for amine guanylation.

The Boc-Strategy: Acid-Labile Deprotection

N,N'-Bis-Boc-1-guanylpyrazole is arguably the more common of the two reagents due to the convenience of Boc group removal.[13] The Boc groups are stable to a wide range of reaction conditions but are readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Expertise & Experience: This strategy is ideal for synthesizing molecules that do not contain other acid-sensitive functional groups. It is the workhorse for producing guanidinylated peptides synthesized on standard acid-labile resins (e.g., Wang, Rink Amide), as the final deprotection and cleavage step simultaneously removes the Boc groups.

-

Trustworthiness: The deprotection is typically clean and high-yielding. The byproducts, tert-butanol and isobutylene, are volatile and easily removed in vacuo, simplifying purification.

The Z-Strategy: Hydrogenolysis-Based Deprotection

N,N'-Bis-Z-1-guanylpyrazole is the reagent of choice when the substrate contains acid-sensitive functionalities, such as Boc-protected amines, tert-butyl esters, or acetals. The Z group is stable to acidic and basic conditions but is selectively cleaved by catalytic hydrogenation (e.g., H₂ gas over a palladium-on-carbon catalyst).

-

Expertise & Experience: This approach is critical for multi-step syntheses requiring orthogonal protection. For example, one could selectively deprotect a Z-protected guanidine without affecting a Boc-protected lysine residue elsewhere in the molecule. However, this method is incompatible with molecules containing functional groups that are reduced under these conditions, such as alkenes, alkynes, or some sulfur-containing moieties.

-

Trustworthiness: Catalytic hydrogenation is a very mild and efficient deprotection method. The primary byproduct is toluene, which is easily removed. The catalyst is removed by simple filtration, leading to a clean reaction profile.

Caption: Comparative synthetic workflow for Boc vs. Z strategies.

Field-Proven Experimental Protocols

The following protocols are provided as self-validating systems. Adherence to stoichiometry and anhydrous conditions is critical for success.

Safety Precaution: Both N,N'-Di-Boc-1H-pyrazole-1-carboxamidine and N,N'-Di-Z-1H-pyrazole-1-carboxamidine are classified as irritants to the eyes, respiratory system, and skin.[9][14] Always handle these reagents in a chemical fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14]

Protocol: Guanylation using N,N'-Bis-Boc-1H-pyrazole-1-carboxamidine

This protocol is adapted from established procedures for the guanylation of primary amines.[15]

-

Objective: To synthesize N-(4-bromophenethyl)-N',N''-di-Boc-guanidine.

-

Materials:

-

4-Bromophenethylamine (1.00 mmol, 200 mg)

-

N,N'-Bis-Boc-1H-pyrazole-1-carboxamidine (1.10 mmol, 341 mg)[15]

-

Anhydrous Tetrahydrofuran (THF), ~5 mL

-

Round-bottom flask with stir bar

-

Standard laboratory glassware for workup and chromatography

-

-

Methodology:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-bromophenethylamine (1.00 mmol) and N,N'-Bis-Boc-1H-pyrazole-1-carboxamidine (1.10 mmol).[15]

-

Add anhydrous THF (~1.7-2.0 mL) to the flask under an inert atmosphere (e.g., Nitrogen or Argon).[15]

-

Stir the resulting solution at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., eluting with 1:3 ethyl acetate:hexane).[15] Reaction times typically range from 5 to 24 hours.[15]

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.[15]

-

Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., 0% to 20%).[15]

-

Combine the fractions containing the desired product and concentrate in vacuo to yield the N,N'-di-Boc-protected guanidine as a solid.[15]

-

-

Self-Validation: The purified product should provide a clean ¹H NMR spectrum consistent with the expected structure. The presence of the two large singlets for the Boc groups (~1.4-1.5 ppm, 18H total) is characteristic. Mass spectrometry should confirm the expected molecular weight.

Protocol: Guanylation using N,N'-Bis-Z-1H-pyrazole-1-carboxamidine

This protocol is based on the known reactivity of Z-protected guanylating agents.[1][7]

-

Objective: To synthesize a generic N-alkyl-N',N''-di-Z-guanidine.

-

Materials:

-

Primary or secondary amine (1.00 mmol)

-

N,N'-Bis-Z-1H-pyrazole-1-carboxamidine (1.10 mmol, 416 mg)

-

Anhydrous Dimethylformamide (DMF) or THF, ~5 mL

-

Round-bottom flask with stir bar

-

-

Methodology:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the amine substrate (1.00 mmol) in anhydrous DMF or THF.

-

Add N,N'-Bis-Z-1H-pyrazole-1-carboxamidine (1.10 mmol) to the solution.

-

Stir the mixture at room temperature. For less reactive amines, the temperature may be gently elevated (e.g., to 40-50 °C). Monitor the reaction by TLC.

-

Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate and wash sequentially with water and brine to remove DMF and pyrazole.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the N,N'-di-Z-protected guanidine.

-

-

Self-Validation: Successful synthesis will be confirmed by NMR, showing characteristic peaks for the benzylic protons of the Z groups, and by mass spectrometry confirming the correct molecular ion.

Conclusion and Strategic Recommendations

Both Bis-Boc and Bis-Z-1-guanylpyrazole are powerful, highly reactive reagents that facilitate the synthesis of complex guanidines under mild conditions.[1][3] The choice between them is not based on reactivity but on strategic compatibility with the overall synthetic plan.

-

Choose N,N'-Bis-Boc-1-guanylpyrazole when your synthetic route culminates in an acid-mediated global deprotection or when other functional groups in the molecule are stable to strong acid.

-

Choose N,N'-Bis-Z-1-guanylpyrazole when your substrate contains acid-labile protecting groups (e.g., Boc, t-Bu esters) and is tolerant to catalytic hydrogenation. This allows for selective, orthogonal deprotection of the guanidine moiety.

By understanding the distinct advantages conferred by the Boc and Z protecting groups, researchers can confidently select the optimal reagent, ensuring efficiency, selectivity, and high yields in the synthesis of novel guanidine-containing molecules for pharmaceutical and scientific discovery.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Understanding the Synthesis and Applications of N,N'-Bis-Z-1-Guanylpyrazole (CAS 152120-55-3).

- ChemBK. (2024, April 10). N,N'-DI-Z-1H-PYRAZOLE-1-CARBAMIDINE.

- Chem-Impex. N,N'--Di-Boc-1H-pyrazole-1-carboxamidine.

- ChemicalBook. (2020, February 19). What is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine?.

- Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound.

- Sigma-Aldrich. N,N -Di-Boc-1H-pyrazole-1-carboxamidine 98 152120-54-2.

- Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound.

- PMC. (2023, September 7). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents.

- PMC. (2016, September 9). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products.

- Fisher Scientific. N,N'-Di-BOC-1H-pyrazole-1-carboxamidine, 98% 1 g | Buy Online | Thermo Scientific Acros.

- A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds.

- Santa Cruz Biotechnology. N,N′-Di-Boc-1H-pyrazole-1-carboxamidine, CAS 152120-54-2.

- TCI Chemicals. N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine | 152120-54-2.

- ACS Publications. 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis | The Journal of Organic Chemistry.

- Organic Chemistry Portal. Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine.

- Semantic Scholar. (1992, April 1). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis.

- MDPI. (2023, September 7). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents.

- Pharmaffiliates. 152120-55-3 | Product Name : N,N'-Bis-Z-1-Guanylpyrazole.

- Benchchem. Synthesis of Substituted Guanidines Using Boc.

- Advanced ChemTech. N,N'bis-Boc-1-guanylpyrazole [Pyrazole(Boc)2].

- PubChem. N,N'-Bis-Z-1-guanylpyrazole | C20H18N4O4 | CID 5861998.

- PubChem. N,N-Bis-Boc-1-Guanylpyrazole | C14H22N4O4 | CID 6107782.

- Sigma-Aldrich. N,N'-Bis-Z-1-guanylpyrazole | 152120-55-3.

- ChemicalBook. (2026, January 13). N,N'-BIS-BOC-1-GUANYLPYRAZOLE | 152120-54-2.

Sources

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. What is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine?_Chemicalbook [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. N,N-Bis-Boc-1-Guanylpyrazole | C14H22N4O4 | CID 6107782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. chembk.com [chembk.com]

- 10. N,N'-Bis-Z-1-guanylpyrazole | C20H18N4O4 | CID 6371643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. N,N'-BIS-BOC-1-GUANYLPYRAZOLE | 152120-54-2 [chemicalbook.com]

- 12. Guanylation of Amines [sigmaaldrich.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. N,N'-Di-BOC-1H-pyrazole-1-carboxamidine, 98% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]

- 15. N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine | 152120-54-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

A Senior Application Scientist's In-depth Guide to the Safe Handling of N,N'-Bis-Z-1-guanylpyrazole

Authored for Researchers, Scientists, and Drug Development Professionals

In modern synthetic chemistry, particularly in the fields of peptide synthesis and medicinal chemistry, the use of specialized reagents is paramount. N,N'-Bis-Z-1-guanylpyrazole (CAS No. 152120-55-3) is one such critical reagent, valued as a guanylating agent.[1][2] Its effectiveness, however, necessitates a thorough understanding of its safety profile to ensure the well-being of laboratory personnel and the integrity of research.

This document serves as a comprehensive technical guide to the safety data for N,N'-Bis-Z-1-guanylpyrazole. Moving beyond the rigid format of a standard Safety Data Sheet (SDS), this guide provides context, explains the causality behind safety protocols, and offers a practical framework for risk assessment and management in a research and development setting.

Chemical Identity and Core Properties

A precise understanding of a reagent's identity is the foundation of safety. Ambiguity in identification can lead to the misapplication of safety protocols.

N,N'-Bis-Z-1-guanylpyrazole is known by several synonyms, which is critical to recognize when reviewing literature or sourcing materials.[1][3][4][5]

Table 1: Chemical Identification

| Identifier | Value |

|---|---|

| Primary Name | N,N'-Bis-Z-1-guanylpyrazole |

| Synonyms | N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine, Bis-Cbz-1H-pyrazole-1-carboxamidine, N,N'-Di-Cbz-1H-pyrazole-1-carboxamidine[1][3][5] |

| CAS Number | 152120-55-3[1][3][6] |

| Molecular Formula | C20H18N4O4[1][3][6] |

| Molecular Weight | 378.39 g/mol [1][3] |

The physical properties of the reagent dictate its behavior under laboratory conditions and inform appropriate storage and handling procedures.

Table 2: Physical & Chemical Properties

| Property | Value |

|---|---|

| Appearance | White to off-white or almost white powder/crystal[3][7] |

| Melting Point | 87 - 96 °C[2][3][7] |

| Storage Temperature | Varies by supplier; recommendations include Room Temperature or Refrigerated (2-8°C). The consensus is to keep it in a dark, dry, and sealed environment.[1][3] |

| Stability | Stable under recommended storage conditions.[8] |

Hazard Identification and Risk Assessment

N,N'-Bis-Z-1-guanylpyrazole is classified under the Globally Harmonized System (GHS) as an irritant.[2] Understanding these hazards is the first step in a robust risk assessment workflow.

GHS Hazard Profile:

-

Signal Word: Warning [2]

-

Pictogram: GHS07 (Exclamation Mark)

-

Hazard Statements:

-

Hazard Classifications: Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity — Single Exposure (Category 3, Respiratory system)[2][3]

The causality behind these classifications stems from the chemical's reactivity. As a reagent used in synthesis, it is designed to be reactive, and this reactivity can translate to adverse effects upon unprotected contact with biological tissues such as the skin, eyes, and respiratory tract.

Workflow for Risk Assessment

The following diagram outlines a logical workflow for assessing and mitigating the risks associated with handling this reagent.

Caption: Risk assessment workflow for N,N'-Bis-Z-1-guanylpyrazole.

Exposure Controls and Personal Protection

Based on the identified hazards, a multi-layered approach to exposure control is mandatory.

Engineering Controls

-

Ventilation: All manipulations of N,N'-Bis-Z-1-guanylpyrazole powder, including weighing and addition to reaction vessels, should be performed in a certified chemical fume hood to mitigate the risk of respiratory irritation.[9] An available exhaust/ventilator system is a minimum requirement.[9]

-

Safety Stations: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[9]

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is the last line of defense against exposure. The rationale for each piece is directly tied to the reagent's hazard profile.

Table 3: Recommended Personal Protective Equipment

| PPE Type | Specification & Rationale |

|---|---|

| Eye Protection | Chemical safety goggles or a face shield.[8][9] Standard safety glasses are insufficient as they do not protect against splashes or fine powders. The H319 "Causes serious eye irritation" warning necessitates this level of protection. |

| Hand Protection | Chemically resistant gloves (e.g., Nitrile).[8][9] Gloves must be inspected before use and changed immediately if contamination is suspected. The H315 "Causes skin irritation" warning is the primary driver for this requirement. |

| Body Protection | A standard laboratory coat must be worn and kept fully fastened.[8] Consider a chemically resistant apron for larger-scale work. |

| Respiratory | A NIOSH-approved N95 dust mask or higher-level respirator may be required if there is a risk of generating significant airborne dust, especially outside of a fume hood (not recommended).[2] |

Caption: Mapping hazards to mandatory protective measures.

Safe Handling, Storage, and Emergency Protocols

Handling Protocol

This protocol is designed as a self-validating system, where each step minimizes exposure risk.

-

Preparation: Before handling the reagent, confirm the fume hood is operational and all required PPE is correctly worn. Ensure spill cleanup materials are at hand.

-

Weighing: Conduct all weighing operations on a tared weigh boat or paper inside the fume hood to contain any dust.

-

Transfer: Use a spatula to transfer the solid. Avoid pouring the powder directly, as this can create airborne dust.

-

Post-Handling: After transfer, decontaminate the spatula and weighing area. Carefully remove gloves and wash hands thoroughly with soap and water.

Storage Protocol

Incompatible materials can lead to degradation or hazardous reactions.

-

Conditions: Store the container tightly closed in a dry, dark, and well-ventilated area, adhering to the temperature specified by the supplier (Room Temperature or 2-8°C).[1][3]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[8]

Emergency First Aid Measures

Immediate and correct first aid is critical to mitigating the effects of accidental exposure.

Table 4: First Aid Protocols

| Exposure Route | Protocol |

|---|---|

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[9] Seek immediate medical attention. [8] The S26 statement underscores the urgency.[8] |

| Skin Contact | Take off immediately all contaminated clothing.[9] Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice/attention.[9] |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms (coughing, shortness of breath) develop, call a POISON CENTER or doctor. |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[9] |

Accidental Release Measures

-

Evacuate: Clear the immediate area of all personnel.

-

Ventilate: Ensure the area is well-ventilated (maintain fume hood operation).

-

Contain: Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

-

Collect: Carefully sweep or scoop the material into a suitable, labeled container for chemical waste disposal. Avoid creating dust.

-

Clean: Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste.

Stability, Reactivity, and Disposal

-

Reactivity: The compound is stable under normal conditions but should be kept away from strong oxidizing agents and strong acids.[8]

-

Hazardous Decomposition: Under combustion, it may produce hazardous decomposition products including carbon oxides (CO, CO2) and nitrogen oxides (NOx).

-

Disposal: All waste material, including empty containers and contaminated cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not empty into drains.

Conclusion

N,N'-Bis-Z-1-guanylpyrazole is a valuable reagent whose safe use is contingent on a comprehensive understanding of its hazards and the diligent application of control measures. By moving beyond simple compliance and understanding the causal links between the chemical's properties and the required safety protocols, researchers can foster a culture of safety and scientific integrity. This guide provides the framework for that understanding, empowering professionals to handle this reagent with the expertise and caution it requires.

References

-

N,N'-Bis-Z-1-Guanylpyrazole Product Page. Pharmaffiliates. [Link]

-

N,N'-bis-Z-1-guanylpyrazole Suppliers. BuyersGuideChem. [Link]

-

N,N'-Bis(carbobenzoxy)-1H-pyrazole-1-carboxamidine Product Page. CP Lab Safety. [Link]

-

Generic Safety Data Sheet. TCI EUROPE N.V. [Link]

-

N,N'-DI-Z-1H-PYRAZOLE-1-CARBAMIDINE Safety Information. ChemBK. [Link]

-

N,N'-Bis-Z-1-guanylpyrazole Compound Summary. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. N,N -Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine 97 152120-55-3 [sigmaaldrich.com]

- 3. 152120-55-3 CAS MSDS (N,N'-BIS-Z-1-GUANYLPYRAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. N,N'-Bis-Z-1-guanylpyrazole | C20H18N4O4 | CID 6371643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N,N'-Bis(carbobenzoxy)-1H-pyrazole-1-carboxamidine | 152120-55-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. buyersguidechem.com [buyersguidechem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chembk.com [chembk.com]

- 9. kishida.co.jp [kishida.co.jp]

Common synonyms for N,N'-Bis-Z-1-guanylpyrazole

CAS Registry Number: 152120-55-3 Primary Application: Electrophilic Guanylating Agent for Organic Synthesis and Drug Development

Executive Summary & Compound Identity

N,N'-Bis-Z-1-guanylpyrazole is a specialized reagent used primarily to convert primary and secondary amines into protected guanidines. Unlike traditional reagents such as S-methylisothioureas (which release noxious mercaptans) or cyanamides (which require harsh conditions), this pyrazole-based reagent operates under mild conditions with high chemoselectivity.

Its structural core features a pyrazole ring acting as a leaving group and two benzyloxycarbonyl (Z or Cbz) groups protecting the guanidine nitrogens. This specific protection strategy renders the reagent soluble in common organic solvents (DCM, THF) and allows for the final guanidine to be revealed via catalytic hydrogenolysis, making it ideal for late-stage functionalization in peptide synthesis and medicinal chemistry.

Nomenclature & Synonyms Analysis

The following table consolidates the various identifiers used across chemical databases and supplier catalogs.

| Category | Synonym / Identifier | Technical Context |

| Common Name | N,N'-Bis-Z-1-guanylpyrazole | "Z" is the standard abbreviation for Benzyloxycarbonyl in peptide chemistry.[1][2] |

| Alternative Common | N,N'-Bis(Cbz)-1-guanylpyrazole | "Cbz" is the older, yet still prevalent, abbreviation for the same protecting group. |

| Systematic (IUPAC) | Benzyl ((((benzyloxy)carbonyl)amino)(1H-pyrazol-1-yl)methylene)carbamate | Describes the exact carbamate connectivity. |

| CA Index Name | 1H-Pyrazole-1-carboxamidine, N,N'-bis[(phenylmethoxy)carbonyl]- | Used for Chemical Abstracts Service (CAS) indexing. |

| Supplier Shorthand | Pyrazol(Z)2 | Often used in catalog quick-search indices (e.g., Chem-Impex). |

| CAS Number | 152120-55-3 | CRITICAL: Do not confuse with the Bis-Boc analog (CAS 152120-54-2). |

Mechanism of Action

The efficacy of N,N'-Bis-Z-1-guanylpyrazole relies on the addition-elimination mechanism. The pyrazole ring is an excellent leaving group due to its aromatic stability upon expulsion.

-

Nucleophilic Attack: The primary or secondary amine (nucleophile) attacks the central amidine carbon of the reagent.

-

Tetrahedral Intermediate: A transient intermediate forms, stabilized by the electron-withdrawing Z-groups.

-

Elimination: The pyrazole moiety is expelled, yielding the N,N'-bis-Z-protected guanidine.

-

Tautomerization: The product stabilizes into its thermodynamically favored form.

Visualization: Reaction Mechanism Pathway

Caption: The nucleophilic amine displaces the pyrazole leaving group to form the protected guanidine.

Experimental Protocol: Guanylation of an Amine

Objective: To convert a primary amine to a Bis-Z-protected guanidine using N,N'-Bis-Z-1-guanylpyrazole.

Materials

-

Substrate: Primary amine (1.0 equiv)

-

Reagent: N,N'-Bis-Z-1-guanylpyrazole (1.0 – 1.1 equiv)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.0 – 2.0 equiv)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).

-